
Vecuronium
Overview
Description
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It belongs to the aminosteroid class of neuromuscular blockers and is known for its intermediate duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vecuronium bromide is synthesized from the commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone). The synthesis involves multiple steps, including the formation of key intermediates such as 2β,16β-bispiperidino-5α-androstane-3α,17β-diol . The process includes acetylation and bromination reactions under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound bromide involves the optimization of the synthetic route to ensure high yield and purity. The process includes crystallization techniques to obtain the desired crystal form, which improves the compound’s stability and solubility . The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Vecuronium bromide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of this compound bromide results in the formation of acetylated derivatives .
Scientific Research Applications
Vecuronium bromide has a wide range of scientific research applications, including:
Mechanism of Action
Vecuronium bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end plate, thereby inhibiting the action of acetylcholine . This competitive binding prevents depolarization of the muscle cell membrane, leading to muscle relaxation . The effects of this compound bromide can be reversed by agents such as sugammadex or a combination of neostigmine and glycopyrrolate .
Comparison with Similar Compounds
Cisatracurium: A benzylisoquinolinium neuromuscular blocker with a different chemical structure but similar clinical applications.
Uniqueness of this compound: this compound is unique due to its intermediate duration of action, lack of significant cardiovascular effects, and its suitability for patients with renal impairment . Its pharmacokinetic profile makes it a preferred choice in various clinical settings .
Biological Activity
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate intubation and provide muscle relaxation during surgery. Understanding its biological activity, pharmacodynamics, and pharmacokinetics is crucial for optimizing its clinical use and minimizing adverse effects.
This compound acts primarily by blocking the neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, preventing muscle contraction. This mechanism results in muscle paralysis, which is reversible upon discontinuation of the drug or administration of a reversal agent such as neostigmine.
Pharmacodynamics
The pharmacodynamics of this compound can vary significantly based on several factors, including dosage, patient characteristics, and concurrent medications.
Dose-Response Relationship
A study involving 60 adult patients demonstrated that the dose-response curve for this compound is shifted rightward in men compared to women, indicating decreased sensitivity to the drug in males. The effective doses (ED50, ED90, ED95) were significantly higher in men:
Parameter | Men (µg/kg) | Women (µg/kg) |
---|---|---|
ED50 | 23.9 (4.7) | 18.4 (3.7) |
ED90 | 45.4 (11.2) | 33.5 (7.8) |
ED95 | 55.7 (14.3) | 39.8 (9.6) |
Additionally, the duration of neuromuscular block was longer in women than in men, with significant differences observed across various timing metrics (P < 0.005) .
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by rapid onset and intermediate duration of action. Key pharmacokinetic parameters include:
- Distribution Half-Life : Approximately 4 minutes after intravenous administration.
- Elimination Half-Life : Ranges from 65 to 75 minutes in healthy patients; shorter in specific populations such as pregnant women (35-40 minutes).
- Volume of Distribution : Approximately 300 to 400 mL/kg.
- Systemic Clearance Rate : About 3 to 4.5 mL/minute/kg .
Case Study: Neuromuscular Blockade Variability
A clinical study assessed the variability of this compound's effects among patients undergoing surgery. The results indicated considerable differences in neuromuscular blockade duration and recovery times:
Measurement | Median Time (minutes) |
---|---|
Lag Time | 32.5 |
Latency Time | 240 |
Clinical Duration | 43.5 |
Complete Recovery | 87 |
Notably, about 55% of patients required pharmacological reversal due to prolonged neuromuscular blockade .
Inflammatory Conditions Impact
Research has shown that systemic inflammatory responses can significantly alter this compound's pharmacokinetics and dynamics. In a rat model with induced liver dysfunction, this compound's neuromuscular blockade was prolonged by up to 144% compared to controls, with plasma clearance reduced by approximately 68%. Administration of a nitric oxide synthase inhibitor improved clearance rates and reduced blockade duration .
Adverse Effects
While this compound is generally well-tolerated, it can lead to residual neuromuscular blockade if not properly monitored and managed. Reports indicate that excessive doses can enhance pharmacological effects and potentially lead to complications such as respiratory failure if recovery is not adequately facilitated .
Q & A
Q. What experimental models are recommended for assessing Vecuronium's neuromuscular blocking efficacy in vitro?
To evaluate this compound's activity, researchers typically use muscle-type acetylcholine receptor (AChR) assays. The compound inhibits AChR isoforms with IC50 values of 1–2 nM, measured via electrophysiological or radioligand binding assays . For additive or synergistic effects (e.g., with methylprednisolone), employ two-site binding models to analyze independent receptor interactions .
Q. How can conflicting data on this compound's metabolite potency be resolved in pharmacokinetic studies?
Discrepancies in metabolite activity (e.g., 3-hydroxy-vecuronium vs. 17-hydroxy derivatives) require comparative potency assays in vivo (e.g., vagal:neuromuscular block ratios in animal models) and analytical techniques like HPLC-MS to quantify metabolite concentrations. For instance, 3-hydroxy-vecuronium retains neuromuscular potency but has minimal cardiac effects, necessitating species-specific metabolic profiling .
Q. What validated methods ensure this compound bromide purity in pharmacological studies?
Follow USP guidelines using ion-pair chromatography with a C18 column and tetrabutylammonium hydroxide suppressor. System suitability criteria include ≥5000 theoretical plates and ≤2% RSD for peak reproducibility. Quantify impurities (e.g., pancuronium or related compounds) at 0.005 mg/mL detection limits .
Q. How do researchers address variability in this compound's IC50 across AChR isoforms?
Design dose-response studies using isolated receptor subtypes (e.g., fetal vs. adult muscle AChRs). Control variables like temperature (25°C), pH (7.4), and co-administered steroids. Statistical models (e.g., two-site independent binding) clarify additive interactions .
Q. What in vivo models best compare this compound's clearance to other neuromuscular blockers?
Use bile duct-cannulated rats to measure biliary excretion rates. This compound’s monoquaternary structure confers higher biliary clearance than bisquaternary agents like pancuronium. Normalize data to liver function biomarkers (e.g., ALT/AST) .
Q. How do this compound-corticosteroid interactions influence experimental outcomes?
Co-administer methylprednisolone and this compound in receptor binding assays. Analyze additive effects via Schild plots or allosteric models. Note that steroid-induced receptor conformational changes may alter this compound’s binding kinetics .
Q. What statistical frameworks validate this compound's dose-response relationships in clinical trials?
Apply a step-up/step-down design (e.g., sequential patient blocks) to assess reversal by sugammadex. Use train-of-four (TOF) monitoring at T2 reappearance and calculate recovery time variability with ANOVA or mixed-effects models .
Q. Which analytical techniques quantify this compound's impurities in formulations?
Employ ion-pair chromatography with acetonitrile/water mobile phases (1.5 mL/min flow rate). Detect related compounds (e.g., Compound F) at 254 nm, ensuring peak-to-valley ratios ≥2.0. Validate methods per ICH Q2(R1) .
Q. How is this compound's variable biliary excretion controlled in pharmacokinetic models?
Use surgically modified animal models (e.g., rats with bile duct ligation) to isolate hepatic vs. renal excretion. Compare AUC values for this compound and its metabolites using non-compartmental analysis .
Q. What methodologies assess this compound's impact on carotid body chemoreceptors?
Measure carotid sinus nerve activity (CSNA) in hypoxia-challenged animal models. This compound suppresses nicotinic signaling in chemoreceptor cells; use patch-clamp electrophysiology to confirm inhibition of hypoxia-induced depolarization .
Properties
Key on ui mechanism of action |
Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. |
---|---|
CAS No. |
86029-43-8 |
Molecular Formula |
C34H57N2O4+ |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
BGSZAXLLHYERSY-XQIGCQGXSA-N |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Appearance |
Solid powder |
melting_point |
228 °C |
Key on ui other cas no. |
86029-43-8 50700-72-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
1.86e-05 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromide, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium NC 45 NC-45 NC45 Norcuron ORG NC 45 ORG NC45 ORG-NC 45 ORG-NC-45 ORG-NC45 ORGNC 45 ORGNC45 Phosphate, Vecuronium Vecuronium Vecuronium Bromide Vecuronium Bromide, Quaternary Ion Vecuronium Citrate Vecuronium Hydrobromide Vecuronium Hydrochloride Vecuronium Maleate Vecuronium Phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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